N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
1,3,5-trimethyl-1H-pyrazole is a pyrazole derivative with the molecular formula C6H10N2 and a molecular weight of 110.1570 . It’s a part of the compound you’re asking about .
Molecular Structure Analysis
The molecular structure of 1,3,5-trimethyl-1H-pyrazole, a part of the compound you’re asking about, is available as a 2D Mol file .Scientific Research Applications
Antitumor Applications
Studies have shown that derivatives of the compound, particularly those incorporating the pyrazole moiety, exhibit significant antitumor activity. For example, Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives to evaluate their antitumor activity. Among these, a compound showed more effectiveness than the reference drug doxorubicin, indicating its potential in cancer treatment Alqasoumi, S., Ghorab, M. M., Ismail, Z., Abdel-Gawad, S. M., El-Gaby, M., & Aly, H. M. (2009). Novel Antitumor Acetamide, Pyrrole, Pyrrolopyrimidine, Thiocyanate, Hydrazone, Pyrazole, Isothiocyanate and Thiophene Derivatives Containing a Biologically Active Pyrazole Moiety. Arzneimittelforschung, 59, 666-671.
Synthesis and Antimicrobial Activity
The compound has also been utilized as a key intermediate in the synthesis of new heterocycles incorporating antipyrine moiety, showing promising antimicrobial agents. Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new coumarin, pyridine, pyrrole, thiazole, pyrido[2',3':3,4][pyrazolo[5,1-c]triazine, and aminopyrazole derivatives, which were tested and evaluated as antimicrobial agents Bondock, S., Rabie, R., Etman, H. A., & Fadda, A. A. (2008). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 43(10), 2122-9.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In vitro antileishmanial and in vivo antimalarial activities of the compound were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy may be affected by the physiological environment of the host organism, including pH, temperature, and the presence of other biochemical substances .
Properties
IUPAC Name |
N-[4-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S/c1-15-16(2)26-29(17(15)3)22-10-9-21(24-25-22)27-11-13-28(14-12-27)33(31,32)20-7-5-19(6-8-20)23-18(4)30/h5-10H,11-14H2,1-4H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQGUQUCTIRQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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